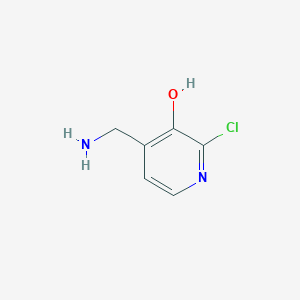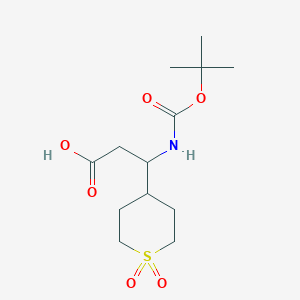
6-Methoxy-4-nitropyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-4-nitropyridine-2-sulfonyl chloride is an organic compound with the molecular formula C6H5ClN2O5S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-nitropyridine-2-sulfonyl chloride typically involves the nitration of 6-methoxypyridine followed by sulfonylation. The nitration process introduces a nitro group (-NO2) to the pyridine ring, while the sulfonylation process introduces a sulfonyl chloride group (-SO2Cl).
Nitration: The nitration of 6-methoxypyridine can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to prevent over-nitration.
Sulfonylation: The nitrated product is then subjected to sulfonylation using chlorosulfonic acid or sulfuryl chloride. This step introduces the sulfonyl chloride group to the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-nitropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols are commonly used in substitution reactions. Conditions typically involve mild bases or acids to facilitate the reaction.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Amino Derivatives: Formed from the reduction of the nitro group.
Scientific Research Applications
6-Methoxy-4-nitropyridine-2-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Used in the modification of biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-4-nitropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into other molecules. The nitro group can also participate in redox reactions, further expanding the compound’s utility in synthesis.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-4-nitropyridine-3-sulfonyl chloride
- 2-Chloro-6-methoxy-3-nitropyridine
- 6-Methoxy-3-nitropyridine-2-acetonitrile
Uniqueness
6-Methoxy-4-nitropyridine-2-sulfonyl chloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity patterns. The combination of a methoxy group, nitro group, and sulfonyl chloride group in specific positions on the pyridine ring allows for a wide range of chemical transformations, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C6H5ClN2O5S |
|---|---|
Molecular Weight |
252.63 g/mol |
IUPAC Name |
6-methoxy-4-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClN2O5S/c1-14-5-2-4(9(10)11)3-6(8-5)15(7,12)13/h2-3H,1H3 |
InChI Key |
ZCKYXXIITKBDCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851519.png)


![[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate](/img/structure/B14851541.png)



![1,1-Difluoro-5-azaspiro[2.6]nonane](/img/structure/B14851569.png)
